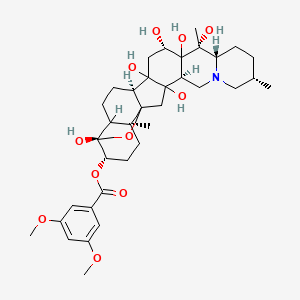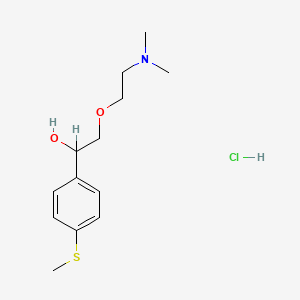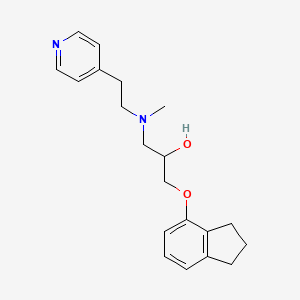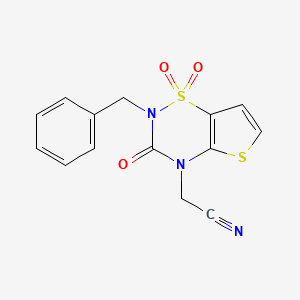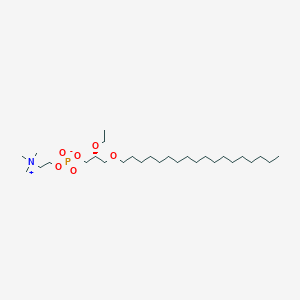![molecular formula C37H51N9O11S B12750948 N(sup delta)-Acetyl-delta-aminophalloin [German] CAS No. 87876-24-2](/img/structure/B12750948.png)
N(sup delta)-Acetyl-delta-aminophalloin [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup delta)-Acetyl-delta-aminophalloin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of phalloidin, a toxin found in the death cap mushroom (Amanita phalloides). Phalloidin binds tightly to actin filaments in cells, stabilizing them and preventing their depolymerization, which can disrupt cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Acetyl-delta-aminophalloin typically involves the acetylation of delta-aminophalloin. The process begins with the extraction of phalloidin from Amanita phalloides, followed by its conversion to delta-aminophalloin through a series of chemical reactions. The final step involves the acetylation of delta-aminophalloin using acetic anhydride under controlled conditions to yield N(sup delta)-Acetyl-delta-aminophalloin.
Industrial Production Methods
Industrial production of N(sup delta)-Acetyl-delta-aminophalloin is not widely documented, but it would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N(sup delta)-Acetyl-delta-aminophalloin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of N(sup delta)-Acetyl-delta-aminophalloin.
Scientific Research Applications
N(sup delta)-Acetyl-delta-aminophalloin has several scientific research applications, including:
Chemistry: Used as a probe to study actin dynamics and interactions in cells.
Biology: Helps in understanding the role of actin filaments in cellular processes.
Industry: Could be used in the development of biosensors and other analytical tools.
Mechanism of Action
N(sup delta)-Acetyl-delta-aminophalloin exerts its effects by binding to actin filaments in cells. This binding stabilizes the filaments and prevents their depolymerization, which can disrupt various cellular processes. The molecular targets of this compound are the actin filaments, and the pathways involved include those related to cytoskeletal dynamics and cellular motility.
Comparison with Similar Compounds
Similar Compounds
Phalloidin: The parent compound from which N(sup delta)-Acetyl-delta-aminophalloin is derived.
Jasplakinolide: Another actin-stabilizing compound with similar effects.
Cytochalasin D: A compound that disrupts actin filaments, providing a contrast to the stabilizing effects of N(sup delta)-Acetyl-delta-aminophalloin.
Uniqueness
N(sup delta)-Acetyl-delta-aminophalloin is unique due to its specific acetylation, which may confer distinct binding properties and stability compared to other actin-binding compounds. This uniqueness makes it a valuable tool in research focused on actin dynamics and related cellular processes.
Properties
CAS No. |
87876-24-2 |
|---|---|
Molecular Formula |
C37H51N9O11S |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C37H51N9O11S/c1-16-29(50)41-24-11-22-21-8-6-7-9-23(21)44-35(22)58-14-26(36(56)46-13-20(49)10-27(46)33(54)40-16)43-34(55)28(18(3)47)45-30(51)17(2)39-32(53)25(42-31(24)52)12-37(5,57)15-38-19(4)48/h6-9,16-18,20,24-28,44,47,49,57H,10-15H2,1-5H3,(H,38,48)(H,39,53)(H,40,54)(H,41,50)(H,42,52)(H,43,55)(H,45,51) |
InChI Key |
QMTSMAHSXBZLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




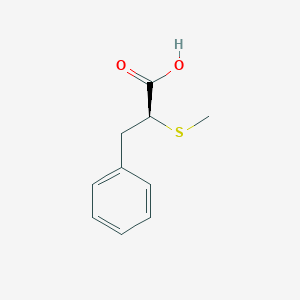
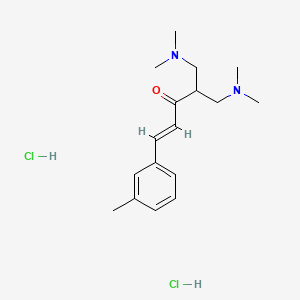

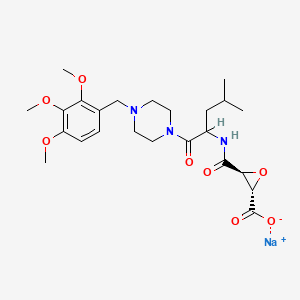
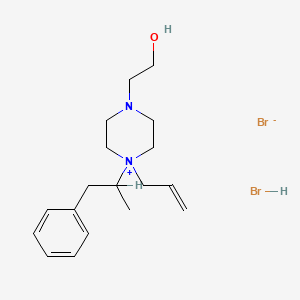
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
